molecular formula C16H19F3O3 B1327891 Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate CAS No. 898777-71-4

Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate

Cat. No.: B1327891
CAS No.: 898777-71-4
M. Wt: 316.31 g/mol
InChI Key: FGBLCTMENWKYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate is a synthetic organic compound with the molecular formula C16H19F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a heptanoate chain with a keto group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl heptanoate and 2-trifluoromethylbenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between ethyl heptanoate and 2-trifluoromethylbenzaldehyde in the presence of a base, such as sodium ethoxide, to form the intermediate product.

    Oxidation: The intermediate product is then subjected to oxidation using an oxidizing agent, such as potassium permanganate or chromium trioxide, to introduce the keto group at the seventh position, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques, such as catalytic oxidation and automated reaction monitoring, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate can undergo various types of chemical reactions, including:

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of an acid or base.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Bases: Sodium ethoxide, sodium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

    Reduction: Ethyl 7-hydroxy-7-(2-trifluoromethylphenyl)heptanoate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 7-oxo-7-(2-trifluoromethylphenyl)heptanoic acid and ethanol

Scientific Research Applications

Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The keto group can participate in various biochemical reactions, potentially leading to the formation of active metabolites. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate can be compared with other similar compounds, such as:

    Ethyl 7-oxo-7-phenylheptanoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate: The trifluoromethyl group is positioned differently on the phenyl ring, leading to variations in reactivity and applications.

    Ethyl 7-oxo-7-(2-chlorophenyl)heptanoate:

This compound stands out due to the presence of the trifluoromethyl group, which imparts unique properties such as increased lipophilicity and stability, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 7-oxo-7-[2-(trifluoromethyl)phenyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3O3/c1-2-22-15(21)11-5-3-4-10-14(20)12-8-6-7-9-13(12)16(17,18)19/h6-9H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBLCTMENWKYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645731
Record name Ethyl 7-oxo-7-[2-(trifluoromethyl)phenyl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-71-4
Record name Ethyl 7-oxo-7-[2-(trifluoromethyl)phenyl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.